molecular formula C13H14N4O2S B11278242 2-(2-acetamidothiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11278242
M. Wt: 290.34 g/mol
InChI Key: LQGGZIXEVULJED-UHFFFAOYSA-N
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Description

2-(2-Acetamido-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic organic compound that features a thiazole ring, an acetamido group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated acetamide under basic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base to introduce the acetamido group.

    Coupling with Pyridine: The final step involves coupling the acetamido-thiazole intermediate with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamido-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The acetamido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines or thiols, in the presence of bases like triethylamine or pyridine.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted acetamido-thiazole derivatives.

Scientific Research Applications

2-(2-Acetamido-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. The acetamido group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: Similar thiazole structure but different functional groups.

    (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: Contains a thiadiazole ring instead of a thiazole ring.

Uniqueness

2-(2-Acetamido-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide is unique due to its combination of a thiazole ring, an acetamido group, and a pyridine moiety

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C13H14N4O2S/c1-9(18)16-13-17-11(8-20-13)6-12(19)15-7-10-4-2-3-5-14-10/h2-5,8H,6-7H2,1H3,(H,15,19)(H,16,17,18)

InChI Key

LQGGZIXEVULJED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=N2

Origin of Product

United States

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